molecular formula C10H11FO2S B13181817 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one

1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one

Cat. No.: B13181817
M. Wt: 214.26 g/mol
InChI Key: BUUNYYPHLSOBOU-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C10H11FO2S It is a derivative of acetophenone, featuring a fluorine atom, a hydroxyl group, and a methylthio substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one can be synthesized through a multi-step process. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of 1-(5-fluoro-2-oxo-3-((methylthio)methyl)phenyl)ethan-1-one.

    Reduction: Formation of 1-(5-fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and fluorine groups facilitate binding to active sites of enzymes or receptors, modulating their activity. The methylthio group can enhance lipophilicity, improving cellular uptake and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-(5-Fluoro-2-hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired .

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

1-[5-fluoro-2-hydroxy-3-(methylsulfanylmethyl)phenyl]ethanone

InChI

InChI=1S/C10H11FO2S/c1-6(12)9-4-8(11)3-7(5-14-2)10(9)13/h3-4,13H,5H2,1-2H3

InChI Key

BUUNYYPHLSOBOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1O)CSC)F

Origin of Product

United States

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